molecular formula C15H19F3N2O3 B11470686 2-Acetylamino-3,3,3-trifluoro-2-phenethylamino-propionic acid ethyl ester

2-Acetylamino-3,3,3-trifluoro-2-phenethylamino-propionic acid ethyl ester

Cat. No.: B11470686
M. Wt: 332.32 g/mol
InChI Key: YNFNHMQHWOZSAK-UHFFFAOYSA-N
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Description

2-Acetylamino-3,3,3-trifluoro-2-phenethylamino-propionic acid ethyl ester is a complex organic compound characterized by its unique chemical structure. This compound is notable for its trifluoromethyl group, which imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetylamino-3,3,3-trifluoro-2-phenethylamino-propionic acid ethyl ester typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,3,3-trifluoropyruvate with an appropriate amine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Acetylamino-3,3,3-trifluoro-2-phenethylamino-propionic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with altered functional groups.

Scientific Research Applications

2-Acetylamino-3,3,3-trifluoro-2-phenethylamino-propionic acid ethyl ester has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Acetylamino-3,3,3-trifluoro-2-phenethylamino-propionic acid ethyl ester involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in modulating the compound’s reactivity and binding affinity. The compound may interact with enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Acrylamino-3,3,3-trifluoropropionic acid esters: These compounds share the trifluoromethyl group and exhibit similar reactivity.

    2-(4-Trifluoromethoxy-phenoxy)-acetylamino-acetic acid ethyl ester: Another compound with a trifluoromethyl group, used in different applications.

Uniqueness

2-Acetylamino-3,3,3-trifluoro-2-phenethylamino-propionic acid ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C15H19F3N2O3

Molecular Weight

332.32 g/mol

IUPAC Name

ethyl 2-acetamido-3,3,3-trifluoro-2-(2-phenylethylamino)propanoate

InChI

InChI=1S/C15H19F3N2O3/c1-3-23-13(22)14(15(16,17)18,20-11(2)21)19-10-9-12-7-5-4-6-8-12/h4-8,19H,3,9-10H2,1-2H3,(H,20,21)

InChI Key

YNFNHMQHWOZSAK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NCCC1=CC=CC=C1)NC(=O)C

Origin of Product

United States

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